4-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
4-oxo-N-[(4-thiophen-2-yloxan-4-yl)methyl]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-15-12-17(25-16-5-2-1-4-14(15)16)19(23)21-13-20(7-9-24-10-8-20)18-6-3-11-26-18/h1-6,11-12H,7-10,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAGOPKXRQWYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with a halogenated chromene derivative in the presence of a palladium catalyst.
Formation of the Oxane Ring: The oxane ring can be formed through an intramolecular cyclization reaction involving a suitable diol precursor.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the carboxylic acid derivative of the chromene and an amine derivative of the oxane-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Activities
Research indicates that compounds with a chromone structure exhibit a wide range of pharmacological activities:
- Antihistaminic Activity : Studies have shown that derivatives of chromone can inhibit histamine-induced contractions in isolated guinea pig ileum, suggesting potential use in treating allergic reactions and asthma .
- Bronchodilatory Effects : Certain chromone derivatives have demonstrated significant protection against histamine-induced convulsions in animal models, indicating their potential as bronchodilators for asthma management .
- Anticancer Properties : Chromone derivatives have been investigated for their anticancer effects, with some studies suggesting that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
Case Studies
Several case studies have documented the efficacy of chromone derivatives in clinical settings:
- A study involving a series of chromone derivatives showed promising results in reducing symptoms associated with asthma and allergic reactions. The compounds were tested for their ability to stabilize mast cells and block H1 receptors effectively, making them potential candidates for therapeutic agents in allergic patients .
- Another investigation reported on the synthesis and evaluation of chromone-based compounds for their anticancer activities, highlighting their ability to inhibit tumor growth in vitro and in vivo models. The mechanisms involved included modulation of cell cycle progression and induction of apoptosis .
Mechanism of Action
The mechanism of action of 4-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve several key pathways:
Molecular Targets: The compound may interact with various enzymes and receptors involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Pathways Involved: The compound may modulate the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines, leading to its potential anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Core Chromene Derivatives
- 4-Oxo-4H-Chromene-3-Carboxaldehyde () : Used as a precursor in annulation and cycloaddition reactions. Lacks the carboxamide group and thiophene-oxane substitution, limiting its direct pharmacological relevance but highlighting synthetic versatility .
- N-(4-Methoxyphenethyl)-2-Oxo-2H-Chromene-3-Carboxamide () : Substituted with a methoxyphenethyl group instead of thiophene-oxane. Exhibits moderate bioactivity, with solubility influenced by the methoxy group .
Thiophene-Containing Analogs
- (Z)-4-(3-Oxo-3-(Thiophen-2-yl)Prop-1-Enylamino)-N-(Thiazol-2-yl)Benzenesulfonamide (): Demonstrates potent antiproliferative activity (IC50 ~10 µM against breast cancer cells). The thiophene moiety contributes to π-π stacking in target binding .
- 6-(Naphthalen-2-yl)-4-(Thiophen-2-yl)-1H-Pyrazolo[3,4-b]Pyridin-3-Amine (): A CDK2 inhibitor (IC50 0.65 µM).
Heterocyclic Modifications
- N-[2-(6-Methyl-4-Oxo-4H-Chromen-3-yl)-4-Oxothiazolidin-3-yl]Furan-2-Carboxamide (): Incorporates a thiazolidinone ring, which introduces hydrogen-bonding capabilities. This contrasts with the target compound’s oxane ring, which may prioritize lipophilicity .
- 4-(Thiophen-2-yl)-N-(4-(Trifluoromethyl)Phenyl)Butanamide () : Features a trifluoromethylphenyl group, enhancing metabolic stability. The oxane in the target compound could offer similar stability while reducing steric hindrance .
Pharmacological and Physicochemical Properties
Antiproliferative Activity
Thiophene-containing analogs (e.g., , IC50 ~10 µM) suggest the target compound may exhibit activity in the low micromolar range. The oxane ring could improve cell membrane permeability compared to sulfonamide or pyrimidine substituents .
Enzyme Inhibition Potential
CDK2 inhibitors with thiophene (, IC50 <1 µM) indicate that the target compound’s thiophene-oxane group may enhance binding to ATP pockets. However, the oxane’s bulkiness might reduce affinity compared to smaller substituents .
Solubility and Bioavailability
The oxane ring’s ether oxygen may increase aqueous solubility compared to purely aromatic analogs (e.g., ’s methoxyphenethyl group). LogP values are predicted to be lower than those of trifluoromethyl-containing compounds () .
Data Tables
Table 1: Comparison of Key Structural Features
Biological Activity
The compound 4-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
The compound features a chromene backbone, an oxane moiety, and a thiophene substituent. These structural components contribute to its unique biological profile. The chromene structure is known for its versatility in medicinal chemistry, often exhibiting various pharmacological effects such as anticancer, antimicrobial, and anti-inflammatory activities .
Anticancer Activity
Research has indicated that compounds within the chromene class exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromene can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Specifically, chromene derivatives have been reported to target tubulin polymerization, leading to G2/M cell cycle arrest in cancerous cells .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4H-chromene derivative | MCF-7 (breast cancer) | 9.54 | Induces apoptosis via caspase activation |
| 4H-chromene derivative | Hek293-T (normal) | 16.1 | Selective inhibition of cell growth |
Antimicrobial Activity
The presence of the thiophene ring enhances the compound's ability to interact with microbial enzymes and receptors, leading to antimicrobial effects. Compounds containing thiophene have been shown to inhibit bacterial growth and exhibit antifungal properties through various mechanisms, including enzyme inhibition and disruption of microbial cell membranes.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound may also possess anti-inflammatory effects. The mechanism involves modulation of inflammatory pathways by inhibiting specific enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). In silico studies have demonstrated that derivatives can effectively bind to these enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
The biological activity of 4-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Modulation : By interfering with tubulin dynamics, it can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.
Case Studies
Several studies have explored the biological activity of chromene derivatives:
- Study on Anticancer Properties : A study assessed the cytotoxic effects of various chromene derivatives on MCF-7 breast cancer cells, revealing significant activity with IC50 values ranging from 0.47 μM to 9.54 μM depending on structural modifications .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of thiophene-containing chromenes against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity attributed to their unique structural features.
- Inflammation Studies : Molecular docking studies indicated that certain derivatives could effectively inhibit COX-2 and LOX enzymes, providing a rationale for their use in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
